

# A Cross-Study Comparison of ANEB-001 for Acute Cannabinoid Intoxication

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## Compound of Interest

Compound Name: ANEB-001

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This guide provides an objective comparison of the clinical trial results for **ANEB-001**, an investigational treatment for Acute Cannabinoid Intoxication (ACI), against the current standard of care and other relevant pharmacological interventions. The information is compiled from publicly available clinical trial data, press releases, and peer-reviewed publications to support researchers, scientists, and drug development professionals in the field of substance use disorders.

## Executive Summary

**ANEB-001** is a small molecule, orally bioavailable competitive antagonist of the cannabinoid receptor type 1 (CB1).[1] Clinical trials have demonstrated its potential to rapidly reverse the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] Currently, there are no FDA-approved pharmacological treatments specifically for ACI, with supportive care being the standard management in emergency departments.[2] This guide will compare the efficacy, safety, and experimental protocols of **ANEB-001** with supportive care and a historical pharmacological alternative, rimonabant.

## Data Presentation: ANEB-001 vs. Alternatives

The following table summarizes the quantitative data from the **ANEB-001** Phase 2 clinical trial and provides a qualitative comparison with the current standard of care and a former CB1 antagonist, rimonabant.

Parameter	ANEB-001 (Phase 2)	Supportive Care (Standard of Care)	Rimonabant (Historical Data)
Primary Indication	Acute Cannabinoid Intoxication (ACI)	Acute Cannabinoid Intoxication (ACI)	Obesity, Smoking Cessation (Withdrawn)
Mechanism of Action	CB1 Receptor Antagonist	Symptomatic management, no specific mechanism	CB1 Receptor Antagonist/Inverse Agonist
Efficacy Endpoints			
VAS "Feeling High" (0-100mm)	Statistically significant reduction ( $p < 0.0001$ at 30mg THC dose)[2]	No direct pharmacological effect; resolution of symptoms over time	Significant reduction in subjective "high"
VAS "Alertness"	Statistically significant improvement ( $p = 0.0042$ )	Gradual improvement as THC is metabolized	Not a primary endpoint in most studies
Body Sway	Statistically significant reduction ( $p = 0.0196$ ) [3]	Gradual improvement as THC is metabolized	Not a primary endpoint in most studies
Heart Rate	Reduction in THC-induced tachycardia ( $p = 0.0125$ in pooled analysis)[1]	Monitoring; benzodiazepines may be used for severe tachycardia[2]	Significant reduction in cannabis-induced tachycardia
Dosing Regimen	Single oral doses of 10mg, 50mg, and 100mg investigated[1]	Varies based on symptoms (e.g., benzodiazepines for anxiety)[4]	Oral doses of 20mg, 40mg, and 90mg studied[5]
Safety and Tolerability	Generally well-tolerated; mild to moderate adverse events reported (e.g., nausea, vomiting)	Generally safe; risks associated with specific interventions (e.g., sedation with benzodiazepines)[6]	Withdrawn from the market due to severe psychiatric side effects, including

depression and  
suicidal ideation[7]

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## Experimental Protocols

### ANEB-001 Phase 2 Clinical Trial (NCT05282797)

The **ANEB-001** Phase 2 trial was a randomized, double-blind, placebo-controlled study conducted in healthy adult volunteers to evaluate the safety, tolerability, and efficacy of **ANEB-001** in reversing the effects of a THC challenge.[1]

Study Design: The trial consisted of multiple parts (A, B, and C) with different dosing cohorts.

- Part A: 60 subjects were randomized to receive a single oral dose of 10.5 mg THC co-administered with either 50 mg **ANEB-001**, 100 mg **ANEB-001**, or placebo.[8]
- Part B: This part featured an adaptive design with six cohorts of up to 15 healthy adults each, exploring different doses of THC (up to 30 mg) and **ANEB-001** (10 mg), including delayed administration of **ANEB-001** one hour after the THC challenge.[1][3]
- Part C: An open-label extension to evaluate higher THC challenge doses (40mg and 60mg) with **ANEB-001** (10mg and 20mg respectively).[9]

Key Methodologies:

- Participants: Healthy adult occasional cannabis users.[1]
- Intervention: Oral administration of THC followed by oral administration of **ANEB-001** or placebo.
- Efficacy Assessments:
  - Visual Analog Scales (VAS): Subjective measures of "Feeling High" and "Alertness" on a 100mm scale.[8]
  - Body Sway: An objective measure of postural stability.[1]
  - Heart Rate: Monitored to assess cardiovascular effects.[1]

- Safety Assessments: Monitoring of adverse events, vital signs, and other safety parameters.

## Supportive Care for Acute Cannabinoid Intoxication

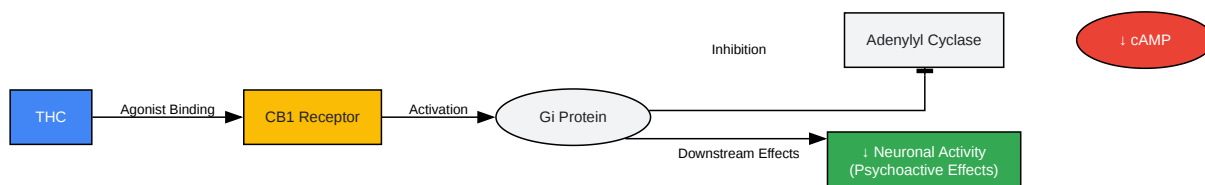
The standard of care for ACI is primarily supportive and focuses on managing the symptoms until the effects of THC subside.[\[4\]](#)

Methodology:

- Assessment: Initial assessment of vital signs, mental status, and ruling out other causes of altered mental status.
- Environment: Placing the patient in a quiet, calm, and low-stimulation environment.[\[4\]](#)
- Reassurance: Providing verbal reassurance to alleviate anxiety and paranoia.
- Symptomatic Treatment:
  - Anxiety and Agitation: For severe symptoms, benzodiazepines (e.g., lorazepam) may be administered.[\[6\]](#)
  - Psychosis: Antipsychotic medications may be used in rare cases of severe psychosis.[\[2\]](#)
  - Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure.[\[4\]](#)
- Observation: Patients are typically observed until their symptoms resolve.

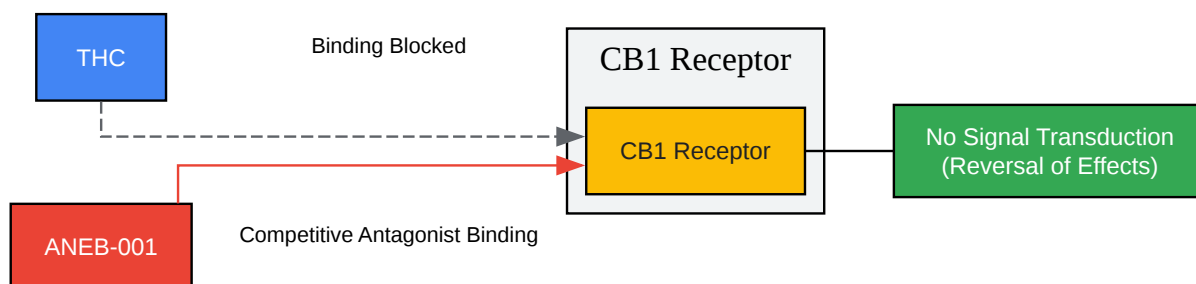
## Mandatory Visualization

Below are diagrams illustrating the signaling pathway of THC and the mechanism of action of **ANEB-001**, as well as a conceptual workflow of the **ANEB-001** Phase 2 clinical trial.



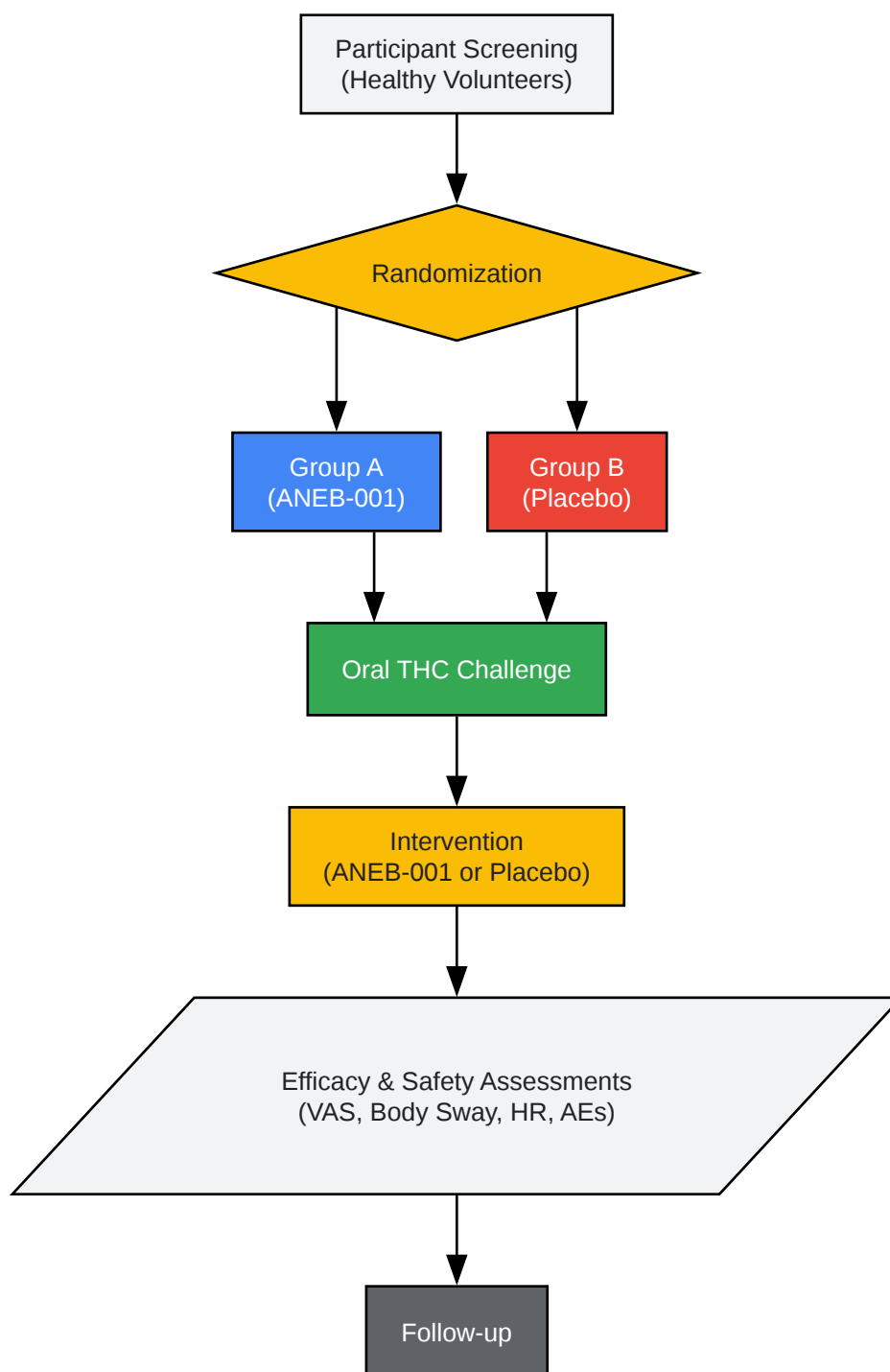
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Caption: THC acts as an agonist at the CB1 receptor, leading to downstream effects that cause psychoactive symptoms.



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Caption: **ANEB-001** competitively blocks THC from binding to the CB1 receptor, preventing its psychoactive effects.



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Caption: A simplified workflow of the **ANEB-001** Phase 2 THC challenge clinical trial.

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